
2-Methylpropanal O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropanal O-methyloxime is an oxime O-ether that is 2-methylpropan-1-imine substituted by a methoxy group at the nitrogen atom. It derives from a 2-methylpropanal oxime.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Ion Trap Mass Spectrometry The compound's derivatives are significant in the realm of analytical chemistry, especially in ion trap mass spectrometry. This method is instrumental in analyzing the atmospheric chemistry of related compounds, such as 2-hydroxy-2-methylpropanal, which significantly impacts the oxidative capacity of the atmosphere. The methodology involves derivatization techniques and mass spectrometry, facilitating the identification and quantification of specific compounds in the atmosphere, contributing to our understanding of air quality and pollution dynamics (Spaulding et al., 2002).
Gas Chromatography-Mass Spectrometry In the context of gas chromatography-mass spectrometry (GC-MS), derivatives of 2-Methylpropanal O-methyloxime are pivotal. They are utilized for the analysis of aldehydes, including pentoses. The chemical ionization by methylpropane of these derivatives allows for the precise identification of various sugars, playing a crucial role in biochemistry and food science (Schweer, 1982).
Biochemical Applications
Peroxidase Activity and Excited State Molecules The compound is a component in studies related to peroxidase activity in biological systems. It's instrumental in generating excited state molecules in red cells, which is significant for understanding various biochemical processes and the effects of certain substances on red blood cells (Durán et al., 1979).
Enzyme Engineering for Biofuel Production The modification of enzyme pathways, such as ketol-acid reductoisomerase and alcohol dehydrogenase, using compounds like 2-methylpropan-1-ol showcases the compound's relevance in biofuel production. Engineering these pathways can overcome critical obstacles in biofuel commercialization, paving the way for more sustainable energy solutions (Bastian et al., 2011).
Chemical Synthesis Applications
Catalysis in Chemical Transformations 2-Methylpropane derivatives are also pivotal in catalysis, exemplified by their role in the transformation of 2-methylpropane to 2,3-dimethylbutane and 2-methylpropene to 2,3-dimethylbutene. This showcases the compound's importance in organic synthesis and the development of new chemical processes (Merle et al., 2009).
Environmental and Sustainability Applications
Bio-Based Solvents for Sustainable Extraction Derivatives of the compound are being explored as bio-based solvents for the extraction of natural products and food ingredients. This application is particularly important in the context of sustainability, offering environmentally friendly alternatives to conventional petroleum-based solvents (Rapinel et al., 2020).
Eigenschaften
CAS-Nummer |
72705-01-2 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(E)-N-methoxy-2-methylpropan-1-imine |
InChI |
InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h4-5H,1-3H3/b6-4+ |
InChI-Schlüssel |
BWDHKWDASNPZLC-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)/C=N/OC |
SMILES |
CC(C)C=NOC |
Kanonische SMILES |
CC(C)C=NOC |
Synonyme |
isobutyraldoxime O-methyl ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
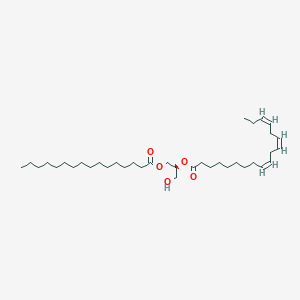
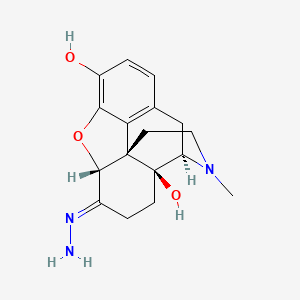



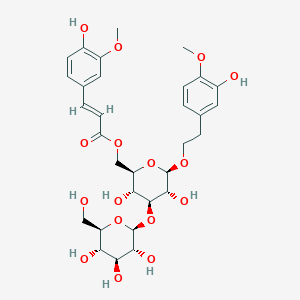
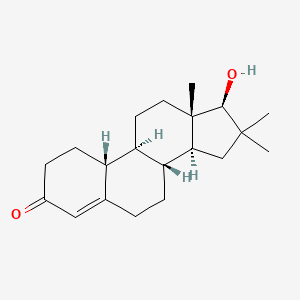
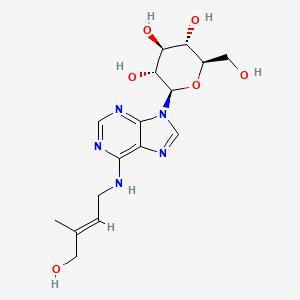
![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
